molecular formula C12H17N3O2S B1383226 (4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 2173052-86-1

(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B1383226
CAS No.: 2173052-86-1
M. Wt: 267.35 g/mol
InChI Key: QORQAYLOYUZFNJ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C12H17N3O2S and its molecular weight is 267.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C12H17N3O2SC_{12}H_{17}N_{3}O_{2}S. It features a thieno[3,4-b]pyrazine core with a pyridinylmethyl substituent. The structural characteristics suggest potential interactions with biological targets, particularly in pharmacological contexts.

PropertyValue
Molecular FormulaC12H17N3O2S
Molecular Weight253.35 g/mol
CAS Number2173052-86-1
Melting PointNot available
SolubilityNot reported

Antimicrobial Activity

Research has indicated that compounds similar to (4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide exhibit significant antimicrobial properties. Studies have shown that thieno[3,4-b]pyrazine derivatives can inhibit various bacterial strains, suggesting a potential role in developing new antibiotics.

Anticancer Properties

Recent investigations have focused on the anticancer activity of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. It has been shown to exhibit antioxidant properties that may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • Antimicrobial Testing : A study conducted on various thieno[3,4-b]pyrazine derivatives revealed that compounds with similar structures to This compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics.
  • Cancer Cell Line Studies : In a controlled laboratory setting, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.
  • Neuroprotection Research : A recent publication highlighted the protective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The compound significantly reduced cell death and improved cell viability compared to untreated controls.

Properties

IUPAC Name

(4aS,7aR)-4-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-18(17)8-11-12(9-18)15(5-4-14-11)7-10-2-1-3-13-6-10/h1-3,6,11-12,14H,4-5,7-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORQAYLOYUZFNJ-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)CC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 2
Reactant of Route 2
(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 3
Reactant of Route 3
(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 4
Reactant of Route 4
(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 5
Reactant of Route 5
(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 6
Reactant of Route 6
(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.